molecular formula C20H21NO4S B2919155 3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one CAS No. 899213-05-9

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one

Cat. No. B2919155
CAS RN: 899213-05-9
M. Wt: 371.45
InChI Key: HKYXKIAUOHITAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are widely used in medicinal chemistry due to their biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the ethoxybenzenesulfonyl group attached at the 3-position and an ethyl group at the 1-position. The 6-position is methylated .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. Electrophilic aromatic substitution could occur at the benzene portion of the quinoline ring . Nucleophilic aromatic substitution could also be a possibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline ring and the ethoxybenzenesulfonyl group could impact its solubility, melting point, and other properties .

Scientific Research Applications

Fluorescent Markers for Biological Imaging

Research on analogues of Zinquin-related fluorophores, including compounds like 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, has been conducted to explore their utility as specific fluorophores for Zn(II). These compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II) to solutions, indicating potential applications as fluorescent markers for biological imaging, particularly in zinc signaling and homeostasis studies (Kimber et al., 2003).

Organic Synthesis Methodologies

The compound's framework is relevant in the synthesis of various organic molecules, demonstrating the versatility of quinoline derivatives in organic chemistry. For instance, the synthesis of podands containing 3,4-dihydroisoquinoline fragments showcases innovative approaches to creating molecules with potential applications in host-guest chemistry, sensor technologies, and materials science (Shklyaev & Vshivkova, 2014).

Antimicrobial Activities

Quinazolinone derivatives, closely related in structure to the specified compound, have been investigated for their antimicrobial activities. These studies highlight the potential of quinoline and quinazolinone derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Habib et al., 2013).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of quinoline derivatives is a rich field in medicinal chemistry, with many compounds exhibiting promising biological activity . This particular compound could be of interest for future study, particularly if it exhibits unique properties or activities.

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-ethyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-4-21-13-19(20(22)17-12-14(3)6-11-18(17)21)26(23,24)16-9-7-15(8-10-16)25-5-2/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYXKIAUOHITAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.